3-(2,3-dimethoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)propanamide
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Overview
Description
3-(2,3-dimethoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)propanamide is a synthetic organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)propanamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,3-dimethoxybenzoyl chloride.
Formation of the Amide Bond: The final step involves the coupling of the quinoline derivative with the dimethoxyphenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dimethoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-dimethoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dimethoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide
- 3-(2,3-dimethoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)butanamide
Uniqueness
3-(2,3-dimethoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)propanamide is unique due to its specific structural features, such as the combination of a quinoline ring and a dimethoxyphenyl group
Properties
Molecular Formula |
C20H22N2O4 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(2,3-dimethoxyphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-9-5-7-13(19(17)26-2)10-11-18(23)21-16-12-14-6-3-4-8-15(14)22-20(16)24/h3-9,16H,10-12H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
CWRTUKNDLFGPJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCC(=O)NC2CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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